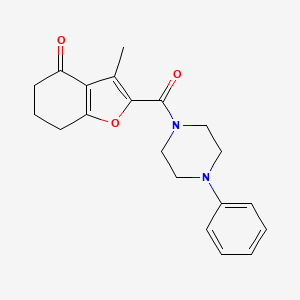

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one

Description

3-Methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one is a synthetic heterocyclic compound featuring a benzofuranone core substituted with a methyl group at position 3 and a 4-phenylpiperazine-1-carbonyl moiety at position 2. This structure combines the aromatic benzofuranone scaffold, known for diverse bioactivities, with a piperazine-derived group, which often enhances solubility and pharmacokinetic properties in drug-like molecules .

Propriétés

IUPAC Name |

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-18-16(23)8-5-9-17(18)25-19(14)20(24)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGGEEOARNTSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the phenylpiperazine group, and the addition of the carbonyl group. Common synthetic routes may involve:

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

Introduction of Phenylpiperazine Group: This step often involves nucleophilic substitution reactions where the phenylpiperazine moiety is introduced.

Addition of Carbonyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The benzofuran core may also contribute to the compound’s overall biological activity by facilitating binding to specific sites.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues of 6,7-Dihydrobenzofuran-4(5H)-one Derivatives

Key Observations :

- Substitution at Position 2 : The target compound’s 4-phenylpiperazine-1-carbonyl group distinguishes it from analogs like 28me (benzoyl) or simpler alkyl chains (e.g., 3-oxobutyl in 12g ). Piperazine derivatives are often employed to improve solubility and CNS penetration .

- Substitution at Position 3 : The methyl group in the target compound contrasts with electron-withdrawing (e.g., Cl in 12g ) or aromatic (e.g., benzodioxolyl in 12f ) substituents, which influence electronic properties and bioactivity .

- Core Modifications : Dimethyl substitution at position 6 (e.g., 6,6-dimethyl derivatives) enhances rigidity and bioactivity, as seen in AChE inhibitors .

Key Observations :

- The target compound’s synthesis likely involves late-stage coupling of the piperazine moiety, contrasting with greener methods like microwave-assisted protocols for simpler derivatives .

- Rh(III)-catalyzed C-H annulation offers versatility for generating diverse benzofuranone scaffolds , but the target compound’s piperazine group may require orthogonal protection/deprotection strategies.

Physicochemical and Bioactive Properties

Table 3: Comparative Properties of Selected Derivatives

Key Observations :

- The piperazine group in the target compound may enhance solubility and blood-brain barrier permeability compared to alkyl or aryl substituents .

- Bioactivity trends correlate with substituent electronics: electron-withdrawing groups (e.g., Cl in 12g ) improve stability, while bulky tert-butyl groups (e.g., 4y ) confer antioxidant properties .

Activité Biologique

3-Methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzofuran core with a piperazine moiety, which is significant for its biological interactions.

Pharmacological Properties

- Neuropharmacological Effects : The compound has been studied for its effects on the central nervous system (CNS). Research indicates that derivatives of piperazine can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The ability of this compound to inhibit acetylcholinesterase suggests potential in cognitive enhancement and neuroprotection.

- Antidepressant Activity : Similar compounds have shown promise as antidepressants by modulating serotonin and dopamine receptors. The piperazine structure is known to interact with various neurotransmitter systems, indicating that this compound may exhibit similar effects .

- Anti-inflammatory Properties : Some studies suggest that benzofuran derivatives can possess anti-inflammatory activity. Inhibiting pro-inflammatory cytokines may provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

The mechanisms through which 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one exerts its biological effects are likely multifaceted:

- Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.

- Receptor Modulation : The compound may interact with serotonin (5-HT) and dopamine (D2) receptors, influencing mood and cognition.

- Anti-inflammatory Pathways : Inhibition of specific signaling pathways involved in inflammation could contribute to its therapeutic effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Acetylcholinesterase Inhibition : A virtual screening study identified several piperazine derivatives that effectively inhibited human acetylcholinesterase. These findings support the potential use of compounds like 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one in Alzheimer's treatment .

- Antidepressant-like Effects : Research involving piperazine derivatives has demonstrated their ability to produce antidepressant-like effects in animal models by enhancing serotonergic activity .

- Anti-inflammatory Activity : A study highlighted the anti-inflammatory properties of benzofuran derivatives, suggesting that compounds with similar structures could be developed for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.